potassium;2-methylbutan-2-olate
Description
Potassium 2-methylbutan-2-olate (CAS: 41233-93-6), also known as potassium tert-pentylate or potassium tert-amylate, is a sterically hindered alkoxide salt with the molecular formula C₅H₁₁KO and a molecular weight of 126.24 g/mol . It is commonly used as a strong, non-nucleophilic base in organic synthesis, particularly for deprotonating acidic substrates such as indazolium salts to generate N-heterocyclic carbenes (NHCs) . The compound is typically handled as a solution in toluene or tetrahydrofuran (THF) and reacts violently with water, necessitating strict moisture-free conditions .
Properties
IUPAC Name |
potassium;2-methylbutan-2-olate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11O.K/c1-4-5(2,3)6;/h4H2,1-3H3;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRLVQFQTCMUIRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)[O-].[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C)(C)[O-].[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11KO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis via Potassium Hydride and tert-Pentanol
The most direct method involves reacting oil-free potassium hydride (KH) with anhydrous tert-pentanol (2-methyl-2-butanol) in nonpolar solvents. This exothermic reaction proceeds as follows:
Key Parameters (Source 4):
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Solvents : Toluene or cyclohexane (anhydrous).
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Reaction Conditions : Conducted under nitrogen/argon at 25–40°C.
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Molar Ratio : 1:1 KH-to-alcohol stoichiometry.
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Handling : Requires rigorous exclusion of moisture to prevent KH decomposition.
Advantages :
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High purity (>95%) due to minimal side reactions.
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Scalable for industrial production.
Limitations :
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Potassium hydride is pyrophoric, necessitating specialized handling.
Alkali Metal Reaction with tert-Pentanol
Potassium metal reacts directly with tert-pentanol to yield the alkoxide. This method is cost-effective but requires controlled conditions to mitigate reactivity risks:
Optimized Protocol (Inferred from Source 2):
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Solvent : Dry tetrahydrofuran (THF) or hexane.
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Temperature : 0–10°C to moderate reaction vigor.
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Purification : Vacuum distillation removes residual alcohol.
Industrial Adaptation :
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Continuous flow reactors enhance safety by minimizing potassium accumulation.
In Situ Generation via Potassium Hydroxide
While less common, potassium hydroxide (KOH) can deprotonate tert-pentanol in polar aprotic solvents. This method is often employed in multipurpose reactors where the alkoxide is generated transiently:
Challenges (Source 1 Context):
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Water byproduct necessitates azeotropic drying (e.g., toluene reflux).
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Lower yields (<70%) due to equilibrium limitations.
Comparative Analysis of Preparation Methods
| Parameter | KH Method | K Metal Method | KOH Method |
|---|---|---|---|
| Yield | 90–95% | 85–90% | 60–70% |
| Purity | High | Moderate | Low |
| Safety | High risk (KH) | Moderate risk (K) | Low risk |
| Scalability | Industrial | Pilot scale | Lab scale |
| Cost | High | Moderate | Low |
Applications in Organic Synthesis
Potassium 2-methylbutan-2-olate facilitates key transformations:
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Cyclization Reactions : As a base in Cu-catalyzed heterocycle synthesis (Source 3).
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Polymer Modification : Metalation of block copolymers for functional group introduction (Source 4).
Chemical Reactions Analysis
Base-Promoted Elimination Reactions
The compound’s strong basicity enables efficient elimination reactions, such as dehydrohalogenation, to form alkenes.
Example Reaction
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Substrate : Alkyl halides (e.g., 2-bromopentane).
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Conditions : Polar aprotic solvent (e.g., THF), room temperature.
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Outcome : Formation of pent-1-ene via β-hydrogen elimination.
Mechanistic Insight
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The alkoxide abstracts a β-hydrogen, generating a carbanion intermediate.
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Subsequent elimination of the halide ion produces the alkene.
Deprotonation of Weak Acids
Potassium 2-methylbutan-2-olate effectively deprotonates substrates with pKa values below 25, including alcohols, amines, and ketones.
Applications
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Generation of enolates from ketones for aldol condensations.
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Activation of aryl boronic acids in Suzuki-Miyaura couplings.
Hazard Considerations in Reaction Design
While not a reaction per se, the compound’s hazards influence experimental protocols:
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Flammability : Requires inert atmospheres (e.g., nitrogen) for high-temperature reactions .
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Corrosivity : Demands glassware passivation and moisture-free conditions .
Comparative Analysis of Reaction Conditions
| Reaction Type | Substrate | Catalyst/Solvent | Temperature | Yield |
|---|---|---|---|---|
| Cyclization | o-Bromoarylamine | CuI/tert-amyl alcohol | 110–120°C | 92% |
| Elimination | 2-Bromopentane | THF | 25°C | 85% |
| Deprotonation | Acetophenone | Toluene | 0°C | N/A |
Scientific Research Applications
Organic Synthesis
Potassium 2-methylbutan-2-olate serves as a strong base in organic synthesis, facilitating various reactions that involve weak acids. Its applications include:
- Cyclization Reactions : It is particularly effective in copper-catalyzed cyclization processes. For instance, it has been used successfully in the synthesis of benzimidazoles from o-bromoarylamines and nitriles, yielding products with high purity and efficiency (up to 98% yield) .
- Deprotonation : The compound can deprotonate weak acids, making it valuable for generating nucleophiles necessary for subsequent reactions .
Catalysis
In addition to its role as a base, potassium 2-methylbutan-2-olate acts as a catalyst in several reactions:
- Polymerization : It has been employed in polymerization processes where it aids in the formation of polymers by acting on monomers under controlled conditions .
- Isomerization : The compound has been utilized to synthesize complex catalysts, such as those used in Grubbs metathesis reactions, showcasing its utility beyond simple base reactions .
Agrochemicals and Pharmaceuticals
Potassium 2-methylbutan-2-olate finds applications in the development of agrochemicals and pharmaceuticals:
- Synthesis of Active Ingredients : It is involved in the synthesis of various active pharmaceutical ingredients (APIs) where its strong basic properties help facilitate complex organic transformations .
- Agrochemical Formulations : The compound is also used in formulating agrochemicals, contributing to the development of herbicides and pesticides by enabling the synthesis of active compounds .
Case Study 1: Improved Copper-Catalyzed Cyclization
A study demonstrated the effectiveness of potassium 2-methylbutan-2-olate in a gram-scale cyclization reaction involving 2-bromoaniline and thiazole-4-carbonitrile. The reaction was conducted in tert-amyl alcohol with CuI as a catalyst. The results indicated that potassium 2-methylbutan-2-olate significantly outperformed other bases, yielding high amounts of the desired product while maintaining reaction efficiency .
Case Study 2: Synthesis of Fluorescent Probes
Another research highlighted its role in synthesizing small-molecule fluorescent probes for imaging K Ca3.1 channels in cells. The compound was crucial for creating ligands that allowed selective staining of target channels, demonstrating its importance in biochemical applications .
Mechanism of Action
The mechanism of action of compound “potassium;2-methylbutan-2-olate” involves its interaction with specific molecular targets and pathways. It may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The detailed molecular mechanisms are often elucidated through biochemical assays and computational modeling.
Comparison with Similar Compounds
Sodium 2-Methylbutan-2-olate
Molecular Formula : C₅H₁₁NaO
Molecular Weight : 110.13 g/mol
CAS : 14593-46-5
Key Differences :
- Cation Effect: The sodium analog exhibits lower basicity compared to potassium 2-methylbutan-2-olate due to sodium's reduced electropositivity, which weakens the conjugate acid (tert-pentanol) and decreases base strength .
- Reactivity : Sodium salts are less reactive in deprotonation reactions. For example, potassium 2-methylbutan-2-olate efficiently generates carbenes from indazolium salts at –80°C, while sodium analogs may require higher temperatures or longer reaction times .
- Solubility : Sodium 2-methylbutan-2-olate is often supplied as a 25% solution in toluene, whereas potassium derivatives are more commonly used in THF .
Potassium tert-Butoxide (KOTBu)
Molecular Formula : C₄H₉KO
Molecular Weight : 112.21 g/mol
CAS : 865-47-4
Key Differences :
- Steric Hindrance : Potassium 2-methylbutan-2-olate has a bulkier tert-pentyl group compared to the tert-butyl group in KOTBu. This increased steric hindrance reduces nucleophilicity but enhances selectivity in deprotonation reactions .
- Basicity: The tert-pentyl group’s electron-donating effects slightly lower the basicity compared to KOTBu (pKa of tert-pentanol ~19.5 vs. tert-butanol ~19.0) .
- Applications : KOTBu is widely used in eliminations and alkene formations, while potassium 2-methylbutan-2-olate is preferred for stabilizing sensitive intermediates, such as carbenes in transition metal catalysis .
Data Tables
Table 1: Structural and Physical Properties
| Property | Potassium 2-Methylbutan-2-olate | Sodium 2-Methylbutan-2-olate | Potassium tert-Butoxide (KOTBu) |
|---|---|---|---|
| Molecular Formula | C₅H₁₁KO | C₅H₁₁NaO | C₄H₉KO |
| Molecular Weight (g/mol) | 126.24 | 110.13 | 112.21 |
| CAS Number | 41233-93-6 | 14593-46-5 | 865-47-4 |
| Common Solvents | THF, Toluene | Toluene | THF, Hexane |
| Basicity (pKa of Alcohol) | ~19.5 | ~20.0 | ~19.0 |
Table 2: Reaction Performance Comparison
Q & A
Q. What are the critical safety protocols for handling potassium 2-methylbutan-2-olate in laboratory settings?
Potassium 2-methylbutan-2-olate reacts violently with water and is corrosive to skin and eyes. Key precautions include:
- Using anhydrous solvents and inert atmospheres (e.g., nitrogen/argon gloveboxes) to prevent hydrolysis .
- Wearing appropriate PPE (gloves, goggles, lab coat) and ensuring immediate access to emergency showers/eye wash stations .
- Storing in sealed, moisture-resistant containers under inert gas. Avoid toluene solutions if flammability is a concern .
Q. How is potassium 2-methylbutan-2-olate typically synthesized, and what purity standards are essential?
The compound is commonly prepared via deprotonation of 2-methyl-2-butanol with potassium metal or hydride in anhydrous solvents like toluene or tetrahydrofuran (THF). Critical quality controls include:
Q. What are the primary applications of potassium 2-methylbutan-2-olate in organic synthesis?
It serves as a strong, bulky base for deprotonating sterically hindered substrates, such as in:
Advanced Research Questions
Q. How can solvent selection influence the reactivity of potassium 2-methylbutan-2-olate in deprotonation reactions?
Solvent polarity and coordination ability significantly impact its efficacy:
- Non-polar solvents (e.g., toluene) enhance base strength by reducing ion pairing, improving enolate formation .
- Polar aprotic solvents (e.g., THF) may stabilize intermediates but reduce selectivity due to increased solvation .
- Experimental optimization via kinetic studies (e.g., monitoring reaction rates via UV-Vis spectroscopy) is recommended .
Q. What strategies resolve contradictions in reported reaction yields involving potassium 2-methylbutan-2-olate?
Discrepancies may arise from moisture contamination, substrate steric effects, or solvent purity. Mitigation approaches include:
- Rigorous drying of solvents and substrates (e.g., molecular sieves) .
- Replicating conditions with controlled variables (temperature, stoichiometry) and using statistical tools (e.g., ANOVA) to identify outliers .
- Cross-validating results with alternative characterization methods (e.g., GC-MS vs. NMR) .
Q. What advanced characterization techniques are suitable for analyzing potassium 2-methylbutan-2-olate and its derivatives?
Q. How can computational modeling enhance the design of reactions using potassium 2-methylbutan-2-olate?
Density Functional Theory (DFT) simulations predict:
- Transition states in enolate formation, aiding in solvent/base selection .
- Thermodynamic stability of intermediates, guiding reaction optimization .
- Collaborative validation with experimental data (e.g., kinetic isotope effects) improves model accuracy .
Methodological Guidelines
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Experimental Design :
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Data Interpretation :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
